Z-Gln(Dod)-OH
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Overview
Description
Z-Gln(Dod)-OH is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gln(Dod)-OH typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of p-anisaldehyde, which undergoes a Mannich reaction with acetone and ammonium acetate trihydrate to form a key intermediate . This intermediate is then subjected to further reactions, including methylation and oximation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Z-Gln(Dod)-OH can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Z-Gln(Dod)-OH has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Z-Gln(Dod)-OH involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies using techniques like molecular docking and biochemical assays can provide insights into its specific targets and mechanisms.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(4-methoxyphenyl)naphthalen-2-amine: A derivative used in hole-transporting materials for perovskite solar cells.
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: Known for its antioxidant and antimicrobial potential.
Uniqueness
Z-Gln(Dod)-OH stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Properties
CAS No. |
28252-49-5 |
---|---|
Molecular Formula |
C28H30N2O7 |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
(2S)-5-[bis(4-methoxyphenyl)methylamino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C28H30N2O7/c1-35-22-12-8-20(9-13-22)26(21-10-14-23(36-2)15-11-21)30-25(31)17-16-24(27(32)33)29-28(34)37-18-19-6-4-3-5-7-19/h3-15,24,26H,16-18H2,1-2H3,(H,29,34)(H,30,31)(H,32,33)/t24-/m0/s1 |
InChI Key |
NXGRPCWLXRUYOF-DEOSSOPVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3 |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
28252-49-5 | |
Synonyms |
n2-[(benzyloxy)carbonyl]-n-[bis(4-methoxyphenyl)methyl]-l-glutamine; (2S)-2-{[(benzyloxy)carbonyl]amino}-4-{[bis(4-methoxyphenyl)methyl]carbamoyl}butanoicacid; EINECS248-926-6; Z-Gln(Dod)-OH; AC1L3PPZ; AC1Q5QSY; AR-1K5538; ZINC12339541; AM002910; 3B3-062464; N-(Bis(4-methoxyphenyl)methyl)-N2-((phenylmethoxy)carbonyl)-L-glutamine; (2S)-5-[bis(4-methoxyphenyl)methylamino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoicacid |
Origin of Product |
United States |
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